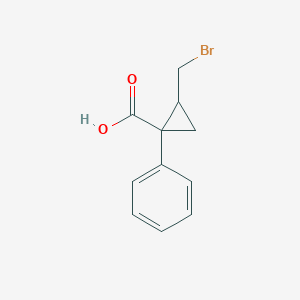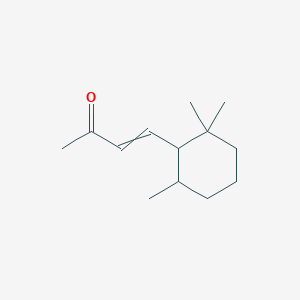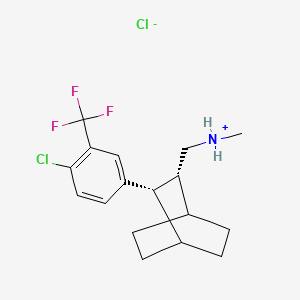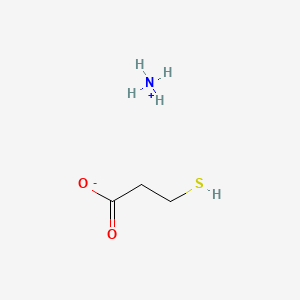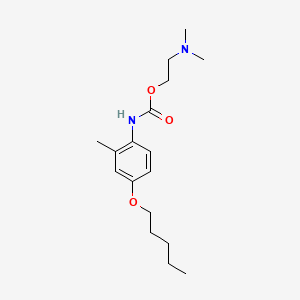
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include the esterification of carbanilic acid derivatives, followed by the introduction of the pentyloxy group and the dimethylaminoethyl ester moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester include other carbanilic acid derivatives with different substituents. Examples include:
- Carbanilic acid, 2-methyl-4-(butyloxy)-, 2-(dimethylamino)ethyl ester
- Carbanilic acid, 2-methyl-4-(hexyloxy)-, 2-(dimethylamino)ethyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can offer advantages such as improved reactivity, selectivity, or stability compared to similar compounds.
Propiedades
Número CAS |
68986-38-9 |
|---|---|
Fórmula molecular |
C17H28N2O3 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl N-(2-methyl-4-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C17H28N2O3/c1-5-6-7-11-21-15-8-9-16(14(2)13-15)18-17(20)22-12-10-19(3)4/h8-9,13H,5-7,10-12H2,1-4H3,(H,18,20) |
Clave InChI |
SDWRHPZEQICDGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)


![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
